molecular formula C14H16N2O4S B2806756 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide CAS No. 1396872-52-8

2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide

Cat. No.: B2806756
CAS No.: 1396872-52-8
M. Wt: 308.35
InChI Key: LEUPAZLNOCEAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C14H16N2O4S and its molecular weight is 308.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

  • Synthesis and Corrosion Inhibition : One study focused on the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives, including compounds similar to 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide, as corrosion inhibitors. These compounds were tested for their efficiency in preventing steel corrosion in acidic and oil medium conditions. The findings suggested that these derivatives show promising corrosion inhibition efficiencies, highlighting their potential application in protecting metal surfaces against corrosion (Yıldırım & Cetin, 2008).

Antitumor Activities

  • Antitumor Properties : Research into novel isoxazole compounds, including structures with similarities to the compound , has demonstrated significant antitumor activities. These compounds were synthesized through nucleophilic substitution and showed promising biological activity in preliminary tests (Hao-fei, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a member of the “metabolic” subfamily of nuclear receptors and plays a crucial role in regulating lipid metabolism .

Mode of Action

The compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes involved in lipid metabolism, which can have profound effects on plasma lipids .

Biochemical Pathways

Upon activation of the FXR, a series of biochemical pathways related to lipid metabolism are affected . These include pathways involved in the regulation of cholesterol, bile acids, and triglycerides. The downstream effects of these changes can lead to a decrease in low-density lipoprotein (LDL) and very low-density lipoprotein (vLDL), and an increase in high-density lipoprotein (HDL) .

Pharmacokinetics

The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties are consistent with enabling once-daily dosing in humans . The compound’s bioavailability, or the extent and rate at which it reaches its site of action, is influenced by these ADME properties .

Result of Action

The activation of the FXR by the compound results in robust lipid modulating properties . Specifically, it lowers LDL and triglycerides while raising HDL in preclinical species . These changes in lipid levels can potentially lead to improved outcomes in conditions such as dyslipidemia and atherosclerosis .

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10(2)21(18,19)13-5-3-11(4-6-13)7-14(17)16-12-8-15-20-9-12/h3-6,8-10H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUPAZLNOCEAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.